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Introduction

Hemoglobin Columbia Missouri is a rare, high-oxygen-affinity hemoglobin variant that can
lead to erythrocytosis. This condition is caused by a single point mutation in the alpha-globin
gene cluster. Specifically, the mutation is a substitution of Alanine with Valine at position 88 of
the a-globin chain, resulting from a G to T transversion at nucleotide 265 of the coding
sequence (HBAL or HBA2: ¢.265G>T). Accurate and efficient methods for the genetic
identification of this mutation are crucial for diagnosis, genetic counseling, and research into
the pathophysiology of related disorders.

These application notes provide a detailed protocol for the design of Polymerase Chain
Reaction (PCR) primers for the amplification and subsequent Sanger sequencing of the
genomic region containing the Hemoglobin Columbia Missouri mutation. The protocols cover
DNA extraction from whole blood, PCR amplification, and preparation for sequencing.

Genetic Basis of Hemoglobin Columbia Missouri

The mutation responsible for Hemoglobin Columbia Missouri is located on the alpha-globin
genes, HBA1 and HBAZ2, found on chromosome 16. The coding sequences of these two genes
are identical.[1][2][3][24][5][6][7][8] The specific mutation is as follows:
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Feature Description

Hemoglobin Variant Hemoglobin Columbia Missouri
Amino Acid Change a88 Alanine - Valine (088 Ala— Val)
Nucleotide Change €.265G>T

Affected Genes HBA1 and/or HBA2

Primer Design Strategy

The objective is to design primers that specifically amplify a segment of the HBA1/HBA2 gene
encompassing the ¢.265G>T mutation site. The amplified product should be of a suitable length
for Sanger sequencing, typically between 300 and 500 base pairs, to ensure high-quality

sequence reads through the region of interest.

Primer Design Parameters

The following table summarizes the key parameters for designing effective PCR primers for this

application.
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Parameter

Recommended Value

Rationale

Primer Length

18-24 nucleotides

Ensures specificity and

efficient annealing.

GC Content 40-60% Promotes stable annealing.
Allows for optimal annealing
temperature during PCR. The

Melting Temperature (Tm) 55-65°C Tm of the forward and reverse

primers should be within 5°C

of each other.

3'End

Should end ina G or C (GC

clamp) where possible

Enhances priming efficiency.
Avoid a T at the 3' end.

Secondary Structures

Avoid hairpins, self-dimers,

and cross-dimers

Prevents interference with
primer annealing to the
template DNA.

Amplicon Size

300-500 bp

Ideal for Sanger sequencing,
providing sufficient flanking
sequence for reliable analysis

of the mutation site.

Specificity

Primers should be specific to
the HBA1/HBA2 genes

Prevents amplification of non-
target genomic regions. This
can be checked using tools
like NCBI Primer-BLAST.

Proposed Primer Sequences

Based on the HBA1/HBA2 reference sequence (NCBI Accession: NG_000006.1), the following
primers are proposed to amplify a 420 bp fragment containing the ¢.265G>T mutation site.
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Primer Name Sequence (5' to 3') Tm (°C) GC Content (%)
CCTGACCGAGACCA
HBA-F 59.8 64.7
CGT
GGGTGGGGTCACA
HBA-R 59.7 61.1
GAGTT

Note: These primers are designed in silico and should be validated experimentally.

Experimental Protocols

The overall workflow for identifying the Hemoglobin Columbia Missouri mutation involves
three main stages: DNA extraction, PCR amplification, and Sanger sequencing.

Sample Preparation Molecular Analysis Data Interpretation

>

>

Genomic DNA Extraction }—>‘ PCR Amplification of HBA1/HBA2 Sanger Sequencing —® Sequence Data Analysis —# Confirmation of ¢.265G>T Mutation

Whole Blood Sample

Click to download full resolution via product page

Figure 1. Experimental workflow for the detection of the Hemoglobin Columbia Missouri

mutation.

Protocol 1: Genomic DNA Extraction from Whole Blood

High-quality genomic DNA is essential for successful PCR amplification. Several commercial
kits are available and recommended for their consistency and high yields. Alternatively, a
standard salting-out method can be used.[9][10][11][12]

Materials:

¢ Whole blood collected in EDTA tubes

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://www.benchchem.com/product/b1178030?utm_src=pdf-body
https://www.benchchem.com/product/b1178030?utm_src=pdf-body-img
https://www.benchchem.com/product/b1178030?utm_src=pdf-body
http://www.protocol-online.org/prot/Protocols/Extraction-of-genomic-DNA-from-whole-blood-3171.html
https://www.cdc.gov/dpdx/diagnosticprocedures/blood/dnaextraction.html
https://www.sigmaaldrich.com/KR/ko/technical-documents/protocol/genomics/dna-and-rna-purification/extraction-protocol-whole-blood
https://www.mpbio.com/how-to-isolate-dna-from-blood
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1178030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

Genomic DNA extraction kit (e.g., QlAamp DNA Blood Mini Kit, Qiagen) or reagents for
salting-out method.

Microcentrifuge

Water bath or heat block

Spectrophotometer or fluorometer for DNA quantification

Procedure (using a commercial kit):

» Follow the manufacturer's instructions provided with the genomic DNA extraction Kit.

Elute the purified genomic DNA in a suitable buffer (e.g., TE buffer or nuclease-free water).

Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric
method (e.g., Qubit).

Assess the purity of the DNA by measuring the A260/A280 ratio, which should be between
1.8 and 2.0.

Store the extracted DNA at -20°C for long-term use.

Protocol 2: PCR Amplification of the HBA1/HBA2 Gene
Region

This protocol is designed to amplify the region of the HBA1/HBA2 genes containing the
potential mutation.

Materials:

Purified genomic DNA (template)

Forward Primer (HBA-F) and Reverse Primer (HBA-R) at a concentration of 10 uM each

Taq DNA polymerase or a high-fidelity DNA polymerase

dNTP mix (10 mM)
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PCR buffer (10x)

Nuclease-free water

Thermal cycler

PCR Reaction Mixture:

Agarose gel electrophoresis system

Component

Volume (pL) for 25 pL
reaction

Final Concentration

10x PCR Buffer 25 1x
10 mM dNTP Mix 0.5 200 uM
10 uM Forward Primer (HBA-

1.0 0.4 uM
F)
10 puM Reverse Primer (HBA-

1.0 0.4 uM
R)
Genomic DNA (50 ng/pL) 1.0 50 ng
Taq DNA Polymerase (5 U/uL) 0.25 1.25U
Nuclease-free water 18.75 -
Total Volume 25

Thermal Cycling Conditions:
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Step Temperature (°C) Time Number of Cycles
Initial Denaturation 95 5 minutes 1

Denaturation 95 30 seconds 35

Annealing 60 30 seconds 35

Extension 72 45 seconds 35

Final Extension 72 7 minutes 1

Hold 4 00 1

PCR Product Verification:

e Run 5 L of the PCR product on a 1.5% agarose gel stained with a DNA-binding dye.

e Asingle, sharp band at approximately 420 bp should be visible, indicating successful

amplification.

Protocol 3: PCR Product Purification and Sanger

Sequencing

For optimal Sanger sequencing results, the PCR product must be purified to remove excess

primers and dNTPs.

Materials:

PCR product

Sanger sequencing service provider

Procedure:

Sequencing primers (either HBA-F or HBA-R can be used)

PCR purification kit (e.g., QIAquick PCR Purification Kit, Qiagen) or EXoSAP-IT reagent.
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o Purify the PCR product using a commercial kit or an enzymatic method like EXoSAP-IT,
following the manufacturer's protocol.[13][14]

e Quantify the purified PCR product.

e Prepare the sequencing reaction by mixing the purified PCR product and one of the
sequencing primers (HBA-F or HBA-R) according to the specifications of your sequencing
service provider. Typically, 10-20 ng of purified PCR product and 3-5 pmol of primer are
required.

o Submit the sample for Sanger sequencing.

Data Analysis and Interpretation

The sequencing data will be provided as a chromatogram file.
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Figure 2. Logical flow for the analysis and interpretation of Sanger sequencing data.

e Quality Control: Visually inspect the chromatogram for clear, well-defined peaks and low
background noise, particularly around the target mutation site.

e Sequence Alignment: Align the obtained sequence with the HBA1/HBAZ2 reference sequence
(NG_000006.1) to identify any variations.

e Mutation Confirmation:
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o Wild-type: A single 'G' peak at position c.265.

o Heterozygous Hemoglobin Columbia Missouri: Overlapping 'G' and 'T' peaks at position

C.265.

o Homozygous Hemoglobin Columbia Missouri: A single 'T' peak at position c.265.

Troubleshooting

Issue

Possible Cause(s)

Suggested Solution(s)

No PCR product

Poor DNA quality or quantity.
PCR inhibitors present.
Incorrect annealing

temperature.

Re-extract DNA. Use a PCR
inhibitor removal kit. Optimize
annealing temperature using a
gradient PCR.

Multiple PCR bands

Non-specific primer annealing.

Increase annealing
temperature. Redesign primers

for higher specificity.

Poor sequencing results

Incomplete removal of PCR
primers/dNTPs. Low PCR
product concentration.
Secondary structures in the

template.

Re-purify PCR product.
Increase the amount of
template in the sequencing
reaction. Use a sequencing
buffer formulated for difficult

templates.

By following these detailed application notes and protocols, researchers can reliably amplify

and sequence the relevant region of the alpha-globin genes to identify the Hemoglobin

Columbia Missouri mutation, facilitating accurate diagnosis and further research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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